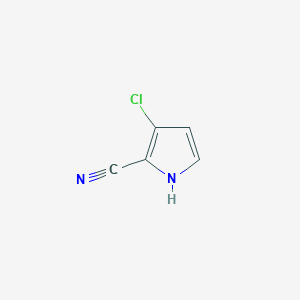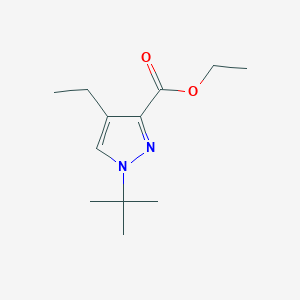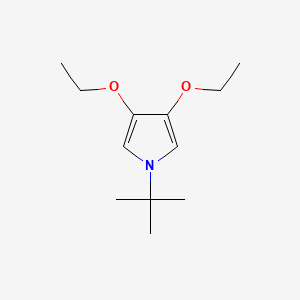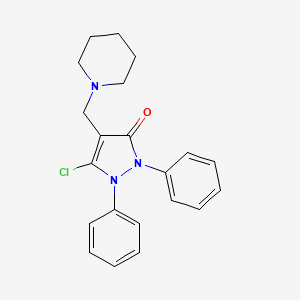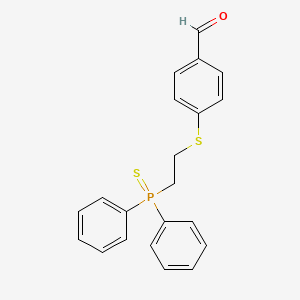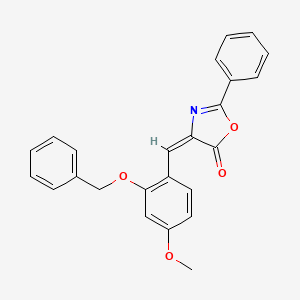![molecular formula C17H19N3O3S B12887394 N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide CAS No. 90233-67-3](/img/structure/B12887394.png)
N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and a sulfonamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide typically involves the following steps:
-
Formation of Pyrrolidine Sulfonamide: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidine sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Phenyl Benzamide: : The pyrrolidine sulfonamide is then coupled with phenyl benzamide through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-Phenyl-2-(pyrrolidine-1-sulfonamido)acetamide
- N-Phenyl-4-(pyrrolidine-1-sulfonamido)butanamide
Uniqueness
N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
90233-67-3 |
|---|---|
分子式 |
C17H19N3O3S |
分子量 |
345.4 g/mol |
IUPAC名 |
N-phenyl-3-(pyrrolidin-1-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-15-8-2-1-3-9-15)14-7-6-10-16(13-14)19-24(22,23)20-11-4-5-12-20/h1-3,6-10,13,19H,4-5,11-12H2,(H,18,21) |
InChIキー |
VHWJGUFNVOBCQV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


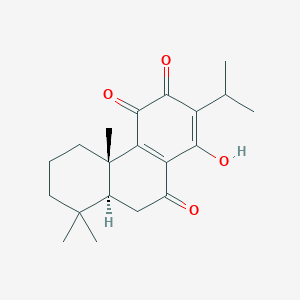
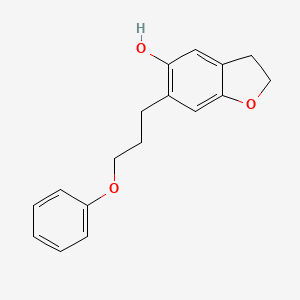
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
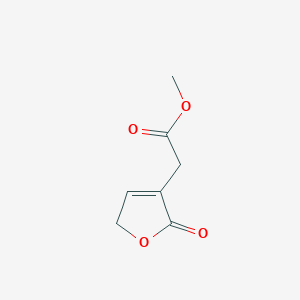
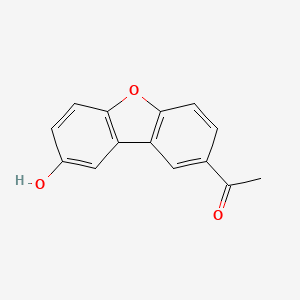
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
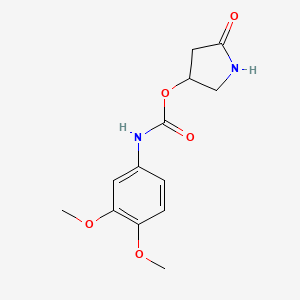
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)
